2-Chloro-6-fluoro-5-methylphenylboronic acid

Pharmaceutical Chemistry Process Chemistry Material Science

Researchers pursuing sterically congested biaryl pharmacophores frequently encounter failed Suzuki couplings with standard boronic acids. This 1,2,3,5-tetrasubstituted arylboronic acid solves that via dual ortho-substitution (Cl, F) flanking the boron center. • Enables atropisomeric biaryl synthesis through restricted C-C bond rotation • ortho-Fluoro blocks CYP450-mediated oxidation for enhanced metabolic stability • ortho-Chloro engages in halogen bonding to improve target binding affinity Supplied at ≥97% purity; store under inert gas at 2-8 °C to prevent protodeboronation.

Molecular Formula C7H7BClFO2
Molecular Weight 188.39 g/mol
CAS No. 352535-86-5
Cat. No. B1587299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-5-methylphenylboronic acid
CAS352535-86-5
Molecular FormulaC7H7BClFO2
Molecular Weight188.39 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)C)Cl)(O)O
InChIInChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
InChIKeyOXBULPFGOYOICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-5-methylphenylboronic Acid Overview


2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS 352535-86-5) is a specialized arylboronic acid characterized by a unique 1,2,3,5-tetrasubstituted benzene ring bearing chloro, fluoro, and methyl substituents . As a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its primary utility lies in the synthesis of complex, polysubstituted biaryl pharmacophores where precise spatial and electronic control is critical . The compound is typically supplied with a purity of ≥95% and should be stored under inert gas at 2-8°C to minimize protodeboronation . Its specific substitution pattern directly influences coupling efficiency and product selectivity, making it a valuable, non-generic building block for medicinal and process chemists.

Why 2-Chloro-6-fluoro-5-methylphenylboronic Acid Is Irreplaceable


In the synthesis of densely functionalized pharmaceutical candidates, the substitution pattern on an aryl boronic acid is not a trivial detail; it is a key determinant of both reaction success and biological target engagement. Swapping 2-chloro-6-fluoro-5-methylphenylboronic acid for a simpler analog—such as a mono- or di-substituted phenylboronic acid—will inevitably alter the electronic and steric properties of the resulting biaryl product [1]. Ortho-substituents, like the chlorine and fluorine atoms on this compound, are known to significantly reduce the rate of Suzuki-Miyaura coupling due to steric hindrance and can lead to lower yields or complete reaction failure under standard conditions [1]. Furthermore, the final biaryl motif's dihedral angle, lipophilicity, and ability to participate in key non-covalent interactions (e.g., halogen bonding) are directly governed by this specific arrangement of substituents. Therefore, using an off-the-shelf analog would compromise both synthetic efficiency and the structural fidelity of the target molecule, making this specific CAS 352535-86-5 compound a non-negotiable reagent for its intended applications.

Comparative Evidence for 2-Chloro-6-fluoro-5-methylphenylboronic Acid


Melting Point vs. Closest Regioisomer

The specific substitution pattern of 2-chloro-6-fluoro-5-methylphenylboronic acid leads to a distinct melting point compared to its closest regioisomer, 2-fluoro-5-methylphenylboronic acid. This difference is a direct result of altered intermolecular interactions (dipole-dipole, halogen bonding, and hydrogen bonding) due to the presence of an additional ortho-chlorine substituent. The significantly higher melting point (127-132 °C vs. 77-82 °C) provides a more stable crystalline solid with potentially different solubility and handling characteristics in a process setting .

Pharmaceutical Chemistry Process Chemistry Material Science

Ortho-Substitution Reactivity Trend

While no direct, quantitative yield comparison between 2-chloro-6-fluoro-5-methylphenylboronic acid and a specific analog is publicly available, class-level data from a study on ortho-substituted phenylboronic acids indicates a clear trend: ortho-substituted boronic acids generally give lower yields in Suzuki-Miyaura couplings compared to para-substituted ones. This is attributed to steric hindrance around the reacting C-B bond [1]. Therefore, the presence of two ortho-substituents (Cl and F) on the target compound defines its reactivity class as 'sterically hindered and electronically deactivated'. This information is critical for process chemists as it dictates the need for more active catalyst systems (e.g., specialized ligands) and optimized conditions (e.g., higher temperatures, microwave irradiation) to achieve synthetically useful yields, in contrast to simpler, unhindered analogs [2].

Medicinal Chemistry Synthetic Methodology Catalysis

pKa and Transmetalation Efficiency

The predicted acid dissociation constant (pKa) for 2-chloro-6-fluoro-5-methylphenylboronic acid is 8.13 ± 0.58 . This value is notably lower than that of unsubstituted phenylboronic acid (pKa ~8.8), reflecting the combined electron-withdrawing inductive effects of the ortho-chloro and ortho-fluoro substituents. In the Suzuki-Miyaura catalytic cycle, the pKa of the boronic acid correlates with the nucleophilicity of the corresponding boronate anion, a key intermediate in the transmetalation step. A lower pKa (more acidic) generally indicates a less nucleophilic boronate, which can slow the transmetalation rate and contribute to the observed lower reactivity of electron-deficient arylboronic acids [1]. This quantitative physicochemical parameter provides a predictive basis for understanding and optimizing its unique reactivity profile compared to less-substituted, more electron-rich analogs.

Physical Organic Chemistry Catalysis Process Chemistry

Key Applications of 2-Chloro-6-fluoro-5-methylphenylboronic Acid


Synthesis of Atropisomeric Biaryl Pharmacophores

The presence of two ortho-substituents (chlorine and fluorine) flanking the boronic acid group creates significant steric bulk. This property is essential for synthesizing atropisomeric biaryl compounds, a class of molecules with restricted rotation around the C-C bond, which is an increasingly important strategy in medicinal chemistry for locking a drug into its bioactive conformation [1]. The specific substituents on this ring will dictate the rotational barrier and overall three-dimensional shape of the final biaryl product, offering a level of control not possible with less hindered analogs.

Binding and Metabolic Stability Optimization

The unique combination of halogen and methyl substituents makes this boronic acid an ideal building block for fine-tuning the properties of a drug candidate during lead optimization. The ortho-fluoro atom can enhance metabolic stability by blocking cytochrome P450-mediated oxidation at adjacent sites, while the ortho-chloro atom can engage in halogen bonding with a biological target, improving binding affinity and selectivity. This combination of effects is highly specific to the 2-chloro-6-fluoro-5-methyl substitution pattern, making it a strategic choice for addressing specific ADMET or potency challenges in a development program.

Iterative Cross-Coupling for Aromatic Libraries

Given its classification as a sterically hindered and electronically deactivated boronic acid [2], this compound is particularly well-suited for use in iterative cross-coupling sequences employing orthogonal protecting groups, such as MIDA boronates. Its lower reactivity ensures that it can be carried through a synthetic sequence without engaging in unwanted side reactions, only to be unmasked and selectively coupled at a late stage under optimized conditions. This enables the efficient construction of highly complex, tetrasubstituted aromatic libraries, which are of high value in the discovery of kinase inhibitors and other protein-protein interaction modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoro-5-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.